molecular formula C11H13ClO2 B14367365 4-[(2-Chlorophenyl)methoxy]butan-2-one CAS No. 90033-51-5

4-[(2-Chlorophenyl)methoxy]butan-2-one

Cat. No.: B14367365
CAS No.: 90033-51-5
M. Wt: 212.67 g/mol
InChI Key: GHPYIOGLMHRMJS-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methoxy]butan-2-one is a ketone derivative featuring a 2-chlorophenylmethoxy substituent at the fourth carbon of the butan-2-one backbone. The 2-chlorophenyl group introduces electron-withdrawing effects, which may enhance stability or modulate interactions with biological targets compared to non-halogenated analogs .

Properties

CAS No.

90033-51-5

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]butan-2-one

InChI

InChI=1S/C11H13ClO2/c1-9(13)6-7-14-8-10-4-2-3-5-11(10)12/h2-5H,6-8H2,1H3

InChI Key

GHPYIOGLMHRMJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCOCC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction-Mediated Ether Formation

The Mitsunobu reaction is a robust method for forming ether bonds under mild conditions. In this approach, 4-hydroxybutan-2-one reacts with 2-chlorobenzyl alcohol in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) . The reaction proceeds via an SN2 mechanism, enabling stereochemical retention at the alcohol center.

Example Protocol:

  • Dissolve 4-hydroxybutan-2-one (10 mmol), 2-chlorobenzyl alcohol (10 mmol), and PPh₃ (12 mmol) in anhydrous THF.
  • Cool to 0°C and add DIAD (12 mmol) dropwise.
  • Stir at room temperature for 12–24 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield: 75–85%.
Advantages: High regioselectivity, no racemization.
Limitations: Cost of reagents (PPh₃, DIAD).

Williamson Ether Synthesis

The Williamson method employs 4-chlorobutan-2-one and 2-chlorobenzyl alcohol under basic conditions. While 4-chlorobutan-2-one is less common, 4-hydroxybutan-2-one can be activated via tosylation or mesylation to enhance reactivity.

Optimized Procedure:

  • Tosylate 4-hydroxybutan-2-one (10 mmol) with p-toluenesulfonyl chloride (12 mmol) in pyridine.
  • React the tosylate intermediate with 2-chlorobenzyl alcohol (12 mmol) and K₂CO₃ (15 mmol) in DMF at 80°C for 6 hours.
  • Isolate via extraction and silica gel chromatography.

Yield: 60–70%.
Key Insight: Tosylation improves leaving-group ability, facilitating nucleophilic substitution.

Grignard Reagent-Based Alkylation

This method utilizes 2-chlorobenzyl magnesium bromide reacting with 4-oxo-butyl electrophiles (e.g., esters or nitriles). The Grignard reagent adds to the carbonyl, followed by hydrolysis to yield the ketone.

Representative Pathway:

  • Prepare 2-chlorobenzyl magnesium bromide by reacting 2-chlorobenzyl bromide with Mg in THF.
  • Add methyl 4-oxobutyrate (10 mmol) dropwise at –78°C.
  • Warm to room temperature, hydrolyze with NH₄Cl, and oxidize the secondary alcohol to the ketone using PCC.

Yield: 50–65%.
Challenges: Requires strict anhydrous conditions and multiple steps.

Comparative Analysis of Methods

Method Yield (%) Cost Complexity Scalability
Mitsunobu Reaction 75–85 High Moderate Lab-scale
Williamson Synthesis 60–70 Moderate High Industrial
Grignard Alkylation 50–65 Low High Lab-scale

Structural Characterization Data

1H NMR (CDCl₃, 400 MHz):

  • δ 7.42–7.38 (m, 1H, Ar-H), 7.34–7.30 (m, 2H, Ar-H), 4.52 (s, 2H, OCH₂Ar), 3.65 (t, J = 6.4 Hz, 2H, COCH₂), 2.84 (t, J = 6.4 Hz, 2H, CH₂CO), 2.18 (s, 3H, COCH₃).

13C NMR (CDCl₃, 100 MHz):

  • δ 207.8 (C=O), 134.6 (C-Cl), 129.3–126.8 (Ar-C), 70.4 (OCH₂), 44.2 (COCH₂), 30.1 (CH₂CO), 23.4 (COCH₃).

IR (KBr, cm⁻¹):

  • 1715 (C=O), 1260 (C-O-C), 750 (C-Cl).

Chemical Reactions Analysis

4-[(2-Chlorophenyl)methoxy]butan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(2-Chlorophenyl)methoxy]butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methoxy]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy and butanone groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 4-[(2-Chlorophenyl)methoxy]butan-2-one include:

Compound Name Substituent Key Features
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl at C4 Sulfur atom enhances tyrosinase inhibition; low cytotoxicity
4-(4-Hydroxyphenyl)butan-2-one 4-Hydroxyphenyl at C4 Hydroxyl group increases polarity; regulated for fragrance safety
4-(p-Tolyl)butan-2-one p-Tolyl (4-methylphenyl) at C4 Methyl group improves lipophilicity; used in industrial applications
4-Phenyl-2-butanone Phenyl at C4 Simple aromatic substituent; laboratory chemical
  • Electron Effects : The 2-chlorophenylmethoxy group in the target compound combines electron-withdrawing chlorine (ortho position) and electron-donating methoxy groups. This contrast may alter reactivity compared to 4-(phenylsulfanyl)butan-2-one (sulfur’s polarizability) or 4-(4-hydroxyphenyl)butan-2-one (hydrogen-bonding capability) .

Physicochemical Properties

  • Stability : Chlorine’s electron-withdrawing effect may improve oxidative stability relative to 4-(p-tolyl)butan-2-one, which has an electron-donating methyl group .

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